2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde
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Overview
Description
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde, also known as Safranal, is an organic compound with the molecular formula C10H14O. It is a key component of saffron, contributing to its distinct aroma. This compound is widely studied for its various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of safranal precursors using reagents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of suitable precursors followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and various acids and bases . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell signaling pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde
- 2,3-dihydro-2,2,6-trimethylbenzaldehyde
Uniqueness
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde is unique due to its distinct aroma and its presence as a major component of saffron. Its wide range of applications in various fields, including its potential therapeutic effects, sets it apart from similar compounds .
Properties
CAS No. |
141891-13-6 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,6,6-trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12)10(2,3)8(7)6-11/h4-6H,1-3H3 |
InChI Key |
IRKKMMCRSGGEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)C=C1)(C)C)C=O |
Origin of Product |
United States |
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